molecular formula C18H24Cl2N2OS B14672080 Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride CAS No. 41288-20-4

Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride

Cat. No.: B14672080
CAS No.: 41288-20-4
M. Wt: 387.4 g/mol
InChI Key: AYQLTGJEMXKWHL-UHFFFAOYSA-N
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Description

Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride is a complex organic compound with a unique structure that combines a quinoline core with a thiazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro and methyl groups. The thiazolidine ring is then attached through a series of reactions involving pentyl intermediates. The final step involves the formation of the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and thiazolidine-containing molecules. Examples include:

  • Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride
  • This compound .

Uniqueness

What sets this compound apart is its unique combination of a quinoline core with a thiazolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .

Properties

CAS No.

41288-20-4

Molecular Formula

C18H24Cl2N2OS

Molecular Weight

387.4 g/mol

IUPAC Name

3-[5-(6-chloro-4-methylquinolin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C18H23ClN2OS.ClH/c1-14-11-18(20-17-6-5-15(19)12-16(14)17)22-9-4-2-3-7-21-8-10-23-13-21;/h5-6,11-12H,2-4,7-10,13H2,1H3;1H

InChI Key

AYQLTGJEMXKWHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Cl)OCCCCCN3CCSC3.Cl

Origin of Product

United States

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